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Compound Name: 5-Fluoro-2-nitropyridin-3-ol

Cat. No.: B3029961 Get Quote

5-Fluoro-2-nitropyridin-3-ol is a highly functionalized heterocyclic compound that has

emerged as a valuable intermediate in the synthesis of complex molecules, particularly in the

pharmaceutical industry.[1] Its strategic importance stems from the unique interplay of its three

distinct functional groups on an electron-deficient pyridine core: a nitro group, a fluorine atom,

and a hydroxyl group. This arrangement provides a versatile platform for a variety of chemical

transformations, enabling the construction of diverse molecular architectures.[2][3]

The electron-withdrawing nature of the pyridine nitrogen, powerfully augmented by the ortho-

nitro group, renders the ring highly susceptible to nucleophilic attack. This activation, combined

with the presence of a fluorine atom—an excellent leaving group for nucleophilic aromatic

substitution (SNAr)—and a modifiable hydroxyl group, allows for sequential and regioselective

functionalization. Understanding the underlying reaction mechanisms is paramount for

leveraging this scaffold's full synthetic potential in drug discovery and development.[4]

This guide provides a detailed exploration of the synthesis, core reactivity, and key reaction

mechanisms of 5-Fluoro-2-nitropyridin-3-ol, complete with detailed protocols and mechanistic

diagrams to empower researchers in their synthetic endeavors.

PART 1: Synthesis and Core Reactivity
Synthesis of the Core Scaffold
The preparation of 5-Fluoro-2-nitropyridin-3-ol, or its close precursors like 5-Fluoro-2-

hydroxy-3-nitropyridine, typically involves the electrophilic nitration of a corresponding
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fluorinated hydroxypyridine.[5] The reaction must be conducted under carefully controlled

conditions to achieve the desired regioselectivity and avoid over-nitration or side reactions.[5]

The directing effects of the existing substituents are crucial. The hydroxyl group is an

activating, ortho-, para-director, while the fluorine atom is a deactivating, ortho-, para-director.

In this case, nitration is directed to the position ortho to the strongly activating hydroxyl group.

Protocol 1: Synthesis of 5-Fluoro-3-hydroxy-2-nitropyridine

Principle: This protocol describes the electrophilic nitration of 5-fluoro-3-hydroxypyridine

using a classic nitrating mixture of fuming nitric acid and concentrated sulfuric acid. The

strong acidic environment facilitates the formation of the nitronium ion (NO₂⁺), which then

attacks the electron-rich position of the pyridine ring.

Materials & Reagents:

5-Fluoro-3-hydroxypyridine

Concentrated Sulfuric Acid (H₂SO₄, 98%)

Fuming Nitric Acid (HNO₃, >90%)

Ice (from deionized water)

Ethyl Acetate (EtOAc)

Brine (saturated NaCl solution)

Anhydrous Sodium Sulfate (Na₂SO₄)

Round-bottom flask, magnetic stirrer, ice bath, dropping funnel

Procedure:

In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath to 0°C,

cautiously add concentrated sulfuric acid.
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While maintaining the temperature at 0°C, slowly add 5-fluoro-3-hydroxypyridine to the

sulfuric acid with stirring until fully dissolved.

In a separate flask, prepare the nitrating mixture by carefully adding fuming nitric acid to

concentrated sulfuric acid, also cooled to 0°C.

Add the nitrating mixture dropwise to the solution of the pyridine precursor over 30-60

minutes, ensuring the internal temperature does not exceed 10°C.

After the addition is complete, allow the reaction mixture to stir at a controlled temperature

(e.g., gradually warming to room temperature) for a specified time to promote nitration.[5]

Reaction progress should be monitored by TLC or LC-MS.

Upon completion, carefully pour the reaction mixture onto crushed ice. This will precipitate

the product and quench the reaction.

Extract the aqueous slurry with ethyl acetate (3x).

Combine the organic layers and wash sequentially with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield the crude product.[6]

Purify the solid product by recrystallization or column chromatography.

Safety Precautions: This reaction involves highly corrosive and strong oxidizing acids. It must

be performed in a well-ventilated fume hood with appropriate personal protective equipment

(PPE), including acid-resistant gloves, safety goggles, and a lab coat. The addition of

reagents must be slow and controlled to manage the exothermic nature of the reaction.

Fundamental Principles of Reactivity
The reactivity of 5-Fluoro-2-nitropyridin-3-ol is dominated by the principles of Nucleophilic

Aromatic Substitution (SNAr). Aromatic rings are typically nucleophilic, but the pyridine ring is

inherently electron-deficient due to the electronegativity of the nitrogen atom.[7] This effect is

dramatically amplified by the presence of a strong electron-withdrawing nitro group.

Key factors governing its reactivity:
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Activation: The nitro group strongly activates the pyridine ring towards nucleophilic attack,

particularly at the ortho (C3) and para (C5) positions relative to its location.[7]

Leaving Group: The fluorine atom at the C5 position is an excellent leaving group for SNAr

reactions due to the high electronegativity of fluorine, which polarizes the C-F bond and

stabilizes the departing fluoride anion.

Stabilization of Intermediates: The crucial step in the SNAr mechanism is the formation of a

negatively charged intermediate known as a Meisenheimer complex.[7] The electron-

withdrawing nitro group and the ring nitrogen are perfectly positioned to stabilize this

intermediate through resonance, lowering the activation energy of the reaction.[8]

PART 2: Core Reaction Mechanisms and Protocols
Nucleophilic Aromatic Substitution (SNAr) at C5
The most prominent reaction of this scaffold is the displacement of the C5-fluoride by a wide

range of nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism.

Mechanism:

Addition: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom at the C5 position,

which bears the fluorine leaving group. This breaks the aromaticity of the ring and forms a

resonance-stabilized anionic σ-complex (Meisenheimer complex).

Elimination: The aromaticity is restored by the expulsion of the fluoride leaving group,

resulting in the substituted product. This step is typically fast.

Caption: General mechanism for SNAr at the C5 position.

Protocol 2: SNAr Displacement of Fluorine with an Amine

Principle: This protocol demonstrates the reaction of 5-Fluoro-2-nitropyridin-3-ol with a

primary or secondary amine. A base is often used to deprotonate the amine, increasing its

nucleophilicity, or to neutralize the HF generated in situ.

Materials & Reagents:
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5-Fluoro-2-nitropyridin-3-ol (1.0 eq)

Amine (e.g., piperidine, morpholine) (1.1 - 1.5 eq)

Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)

Dimethylformamide (DMF) or Acetonitrile (MeCN)

Ethyl Acetate (EtOAc), Water

Procedure:

Dissolve 5-Fluoro-2-nitropyridin-3-ol in DMF in a round-bottom flask.

Add the amine followed by the base (e.g., K₂CO₃).

Heat the reaction mixture to a suitable temperature (e.g., 60-80°C) and stir for 2-16 hours.

[9] Monitor the reaction by TLC or LC-MS until the starting material is consumed.

Cool the mixture to room temperature and pour it into water.

Extract the product with ethyl acetate (3x).

Wash the combined organic layers with water and brine to remove DMF and salts.

Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purify the residue by column chromatography (e.g., silica gel, eluting with a hexane/ethyl

acetate gradient) to obtain the pure 5-amino-substituted product.

Table 1: Common Nucleophiles for SNAr Reactions
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Nucleophile Class Example Reagent Typical Conditions Product Type

Amines
Benzylamine,

Morpholine

K₂CO₃ or DIPEA in

DMF, 60-80°C

5-Amino-2-

nitropyridin-3-ol

Thiols
Thiophenol, Benzyl

mercaptan

K₂CO₃ in DMF,

60°C[9]

5-Thioether-2-

nitropyridin-3-ol

Alkoxides
Sodium methoxide

(NaOMe)

Methanol (MeOH), rt

to 50°C

5-Methoxy-2-

nitropyridin-3-ol

Hydroxide
Sodium Hydroxide

(NaOH)
H₂O/THF, heat

5-Hydroxy-2-

nitropyridin-3-ol

Functionalization of the 3-Hydroxyl Group
While 3-hydroxypyridines do not readily tautomerize to pyridones, the hydroxyl group itself is a

key handle for diversification.[10] A common and powerful strategy is its conversion into a

trifluoromethanesulfonate (triflate, -OTf), an excellent leaving group for transition-metal-

catalyzed cross-coupling reactions.
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5-Fluoro-2-nitropyridin-3-ol

Triflation
(Tf₂O or TfCl, Base)

5-Fluoro-2-nitro-3-triflyloxypyridine

Pd-Catalyzed Cross-Coupling

Diversified Products
(e.g., Aryl, Alkynyl, Alkyl)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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